LogP Superiority: 0.76-Log Unit Increase in Lipophilicity Versus Non-Brominated Parent
The target compound exhibits a computed LogP of 4.07, compared with 3.31 for the non-brominated parent 4-trifluoromethoxythioanisole (CAS 2546-45-4) . The ΔLogP of +0.76 represents a substantial increase in calculated lipophilicity attributable to the bromine substituent. In medicinal chemistry, each +1.0 LogP unit can correlate with a measurable shift in membrane permeability and non-specific protein binding [1].
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.06960 (ChemSrc computed value using XlogP3 algorithm) |
| Comparator Or Baseline | 4-Trifluoromethoxythioanisole (CAS 2546-45-4): LogP = 3.30710 (ChemSrc computed value) |
| Quantified Difference | ΔLogP = +0.76250 (23% increase in lipophilicity parameter) |
| Conditions | Both values computed using XlogP3 algorithm; reported in ChemSrc database (2024–2025). No experimental shake-flask LogP data were located. |
Why This Matters
Higher lipophilicity alters compound partitioning in liquid-liquid extractions and potentially improves membrane permeability in cell-based assays, factors that directly influence synthetic workup protocols and biological screening outcomes.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235–248. (General relationship between LogP and membrane permeability). View Source
